4,5-Bis((4-hydroxyphenyl)thio)phthalonitrile
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Overview
Description
4,5-Bis((4-hydroxyphenyl)thio)phthalonitrile is an organic compound with the molecular formula C20H12N2O2S2. It is a yellow solid with a melting point of 267 to 271 °C . This compound is known for its unique properties, including its ability to exhibit aggregation-induced emission (AIE), making it useful in various scientific applications .
Preparation Methods
4,5-Bis((4-hydroxyphenyl)thio)phthalonitrile can be synthesized with high yield from 4,5-dichlorophtalonitrile and 4-hydroxythiophenol. The reaction is typically carried out using potassium carbonate (K2CO3) in dimethylformamide (DMF) at 80 °C for 24 hours . Potassium carbonate is a commonly used base for thioetherification of aryl fluorides with thiophenols .
Chemical Reactions Analysis
4,5-Bis((4-hydroxyphenyl)thio)phthalonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones, which exhibit important biological activities.
Substitution: It can undergo nucleophilic aromatic substitution reactions, where the hydroxyl groups can be replaced by other nucleophiles.
Aggregation-Induced Emission: The compound exhibits strong fluorescence upon aggregation, which is useful for bioanalytical applications.
Scientific Research Applications
4,5-Bis((4-hydroxyphenyl)thio)phthalonitrile has several scientific research applications:
Mechanism of Action
The mechanism by which 4,5-Bis((4-hydroxyphenyl)thio)phthalonitrile exerts its effects is primarily through its ability to form strong fluorescent aggregates. These aggregates can interact with biological molecules, such as lectins and bacteria, allowing for visualization and analysis . The compound’s molecular structure, which includes phenyl rings and thioether linkages, facilitates these interactions .
Comparison with Similar Compounds
4,5-Bis((4-hydroxyphenyl)thio)phthalonitrile is unique due to its strong AIE properties. Similar compounds include:
Bis(phenylthio)phthalonitriles: These compounds also exhibit AIE and are used in similar applications.
Aromatic Sulfides: These compounds are valuable synthetic intermediates and are frequently found in biologically and pharmaceutically active molecules.
Properties
Molecular Formula |
C20H12N2O2S2 |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
4,5-bis[(4-hydroxyphenyl)sulfanyl]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C20H12N2O2S2/c21-11-13-9-19(25-17-5-1-15(23)2-6-17)20(10-14(13)12-22)26-18-7-3-16(24)4-8-18/h1-10,23-24H |
InChI Key |
MTYSDVRDJZZEGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)SC2=C(C=C(C(=C2)C#N)C#N)SC3=CC=C(C=C3)O |
Origin of Product |
United States |
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